3-amino-N-(4-fluorophenyl)benzamide
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Overview
Description
3-amino-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol It is characterized by the presence of an amino group, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluorophenyl)benzamide typically involves the condensation of 4-fluoroaniline with 3-aminobenzoic acid or its derivatives. One common method involves the use of benzoyl chloride as an acylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes. This approach allows for better control over reaction conditions, higher yields, and reduced production costs . The use of acylation reagents such as benzoyl chloride, benzoic acid, and benzoic anhydride is common in these processes .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while reduction can produce primary amines .
Scientific Research Applications
3-amino-N-(4-fluorophenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression regulation . By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: A potent HDAC3 inhibitor with anticancer properties.
N-(3-chloro-4-fluorophenyl)benzamide: Another fluorinated benzamide derivative with potential biological activities.
Uniqueness
3-amino-N-(4-fluorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a fluorophenyl group, and a benzamide moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDXYYVYLAFUPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586126 |
Source
|
Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251446-38-5 |
Source
|
Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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